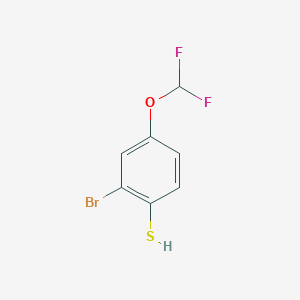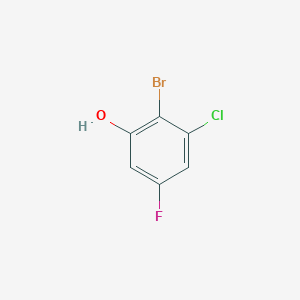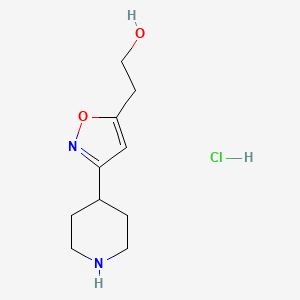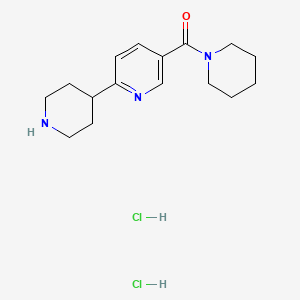![molecular formula C15H23NO4 B1413419 8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-2'-carbonsäure CAS No. 2060026-68-6](/img/structure/B1413419.png)
8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-2'-carbonsäure
Übersicht
Beschreibung
The compound “8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’-carboxylic acid” is a chemical compound with the molecular formula C15H23NO4 . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.35 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Die Verbindung dient als Gerüst für die Synthese von Tropanalkaloiden . Diese Alkaloide besitzen eine breite Palette biologischer Aktivitäten, was die stereoselektive Herstellung der 8-Azabicyclo[3.2.1]octan-Kernstruktur zu einem bedeutenden Forschungsbereich macht. Die für diese Synthese entwickelten Methoden sind entscheidend für die Herstellung von Verbindungen mit potenziellen pharmakologischen Anwendungen.
Entwicklung von Dopamintransporter-Inhibitoren
Die Titelverbindung ist ein wichtiges Zwischenprodukt bei der Entwicklung neuer Dopamintransporter-Inhibitoren . Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen wie Parkinson-Krankheit und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS).
Unterdrückung von toxischem endoplasmatischem Retikulumstress
Derivate dieser Verbindung wurden bei der Herstellung von substituierten Pyrrolo[2,3-b]pyridinen verwendet, die für ihre Rolle bei der Unterdrückung von toxischem endoplasmatischem Retikulumstress bekannt sind. Dies hat Auswirkungen auf die Behandlung von Krankheiten, bei denen ER-Stress ein beitragender Faktor ist.
Referenzstandard für pharmazeutische Tests
Die Verbindung ist als hochwertiger Referenzstandard für pharmazeutische Tests erhältlich . Dies gewährleistet die Genauigkeit und Zuverlässigkeit der analytischen Methoden, die bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Produkten eingesetzt werden.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-4-5-10(16)7-15(6-9)8-11(15)12(17)18/h9-11H,4-8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQAWCBCAYSXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








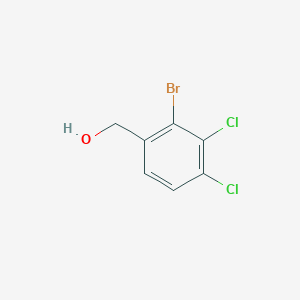


![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)

